Benzonitrile,3,3'-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis-
Description
Benzonitrile,3,3'-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis- (CAS: 84632-50-8) is a diketopyrrolopyrrole (DPP)-based monomer featuring two meta-substituted benzonitrile groups. The DPP core is a planar, electron-deficient heterocyclic structure with strong light-absorbing properties and redox activity, making it a key building block in organic electronics. The meta-cyanophenyl substituents enhance intramolecular charge transfer and π-conjugation, which are critical for applications in covalent organic frameworks (COFs) and optoelectronic materials . This compound has been utilized as a precursor in the synthesis of DPP-Py COFs, where it contributes to extended π-networks and broadband light absorption for photocatalytic applications .
Properties
IUPAC Name |
3-[4-(3-cyanophenyl)-3-hydroxy-6-oxo-2H-pyrrolo[3,4-c]pyrrol-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O2/c21-9-11-3-1-5-13(7-11)17-15-16(20(26)23-17)18(24-19(15)25)14-6-2-4-12(8-14)10-22/h1-8,23,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEJKWBHPKBKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC(=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020020 | |
| Record name | C.I. Pigment Orange 71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84632-50-8 | |
| Record name | C.I. Pigment Orange 71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 3,3'-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Benzonitrile,3,3’-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis- involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,6-diaminopyrrolo[3,4-c]pyrrole-1,4-dione with benzonitrile in the presence of a suitable catalyst . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Benzonitrile,3,3’-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Benzonitrile derivatives have gained attention in the field of organic electronics due to their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties facilitate charge transport and light emission.
Case Study: OLED Applications
Research indicates that incorporating benzonitrile derivatives into OLED structures enhances their efficiency and color purity. Studies show improved luminescent properties when these compounds are used as dopants in OLED layers.
Photovoltaic Devices
The unique chemical structure of benzonitrile derivatives allows them to be utilized in dye-sensitized solar cells (DSSCs). Their ability to absorb light efficiently contributes to higher energy conversion rates.
Research Findings:
A recent study demonstrated that integrating benzonitrile-based dyes into DSSCs resulted in a significant increase in power conversion efficiency compared to traditional dye materials.
Material Science
In material science, benzonitrile derivatives are explored for their potential as additives in polymer formulations. They enhance thermal stability and mechanical properties of polymers used in various applications such as automotive and aerospace components.
Biomedical Applications
Emerging research suggests potential biomedical applications for benzonitrile derivatives due to their biocompatibility and ability to form stable complexes with biomolecules. This opens avenues for drug delivery systems and diagnostic imaging agents.
Case Study: Drug Delivery
Studies have shown that modifying benzonitrile structures can improve the solubility and bioavailability of pharmaceutical compounds, making them more effective in therapeutic applications.
Mechanism of Action
The mechanism of action of Benzonitrile,3,3’-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis- involves its interaction with molecular targets and pathways within cells. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Benzonitrile,3,3'-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis- can be categorized based on substitution patterns, side chains, and polymeric vs. monomeric forms. Below is a detailed analysis:
Structural Analog: Benzonitrile,4,4'-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis-
- CAS : 84632-51-9 .
- Differences : The para-substituted benzonitrile groups alter the electronic coupling and steric arrangement compared to the meta-substituted target compound. Para-substitution often leads to enhanced crystallinity and charge transport in polymeric systems due to linear π-stacking .
- Applications : Less commonly reported in COFs but used in dyes and pigments due to its planar structure .
Polymeric Analogs
Key Comparisons
- Substitution Position : Meta-substitution in the target compound vs. para-substitution in analogs like 84632-51-9 affects conjugation length and packing efficiency. Meta-substitution may reduce crystallinity but enhance solubility for COF synthesis .
- Side Chains: Long alkyl chains (e.g., 2-octyldodecyl in DPP-TT-T) improve solubility and film-forming properties in polymers, whereas the target compound’s lack of alkyl chains limits its use to monomeric COF precursors .
- Electronic Properties : The target compound’s benzonitrile groups provide strong electron-withdrawing effects, optimizing light absorption in COFs (e.g., TpDPP-Py COFs exhibit λabs up to 700 nm) . In contrast, polymeric analogs like PDPPTPT prioritize charge transport over broad absorption .
- Applications: The monomeric form is ideal for COFs with tailored porosity and photocatalytic activity , while polymeric derivatives excel in high-mobility OFETs and solar cells due to extended π-conjugation .
Photocatalytic Performance
- TpDPP-Py COFs (derived from the target monomer) achieve 92% yield in photocatalytic amine coupling under visible light, outperforming non-DPP COFs by ~40% .
- DPP-TT-T polymers show 7.2% power conversion efficiency in organic photovoltaics (OPVs) .
Charge Transport
- DPP-BTz achieves ambipolar mobility of 6 cm² V⁻¹ s⁻¹ in aligned films, surpassing the target monomer’s non-conductive nature .
- PDPPTPT ’s hole mobility (0.75 cm² V⁻¹ s⁻¹) enables additive-free HTLs in solar cells .
Stability
- The target monomer-based COFs exhibit thermal stability up to 400°C, critical for photocatalytic durability .
- Polymers like DPP-TT-T maintain performance under ambient conditions for >500 hours .
Biological Activity
Benzonitrile, 3,3'-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis- (CAS No. 84632-50-8) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on recent research findings.
- Molecular Formula : C20H10N4O2
- Molecular Weight : 338.32 g/mol
- Appearance : Orange powder
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including benzonitrile derivatives. For instance:
- Against Bacteria : Some derivatives exhibited moderate activity against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL for one compound compared to 25 μg/mL for ciprofloxacin. Another derivative showed significant activity against Staphylococcus aureus, with MIC values comparable to ciprofloxacin and about half that of ampicillin .
- Against Fungi : The same compound demonstrated an MIC approximately 25% of that of clotrimazole against Candida albicans, indicating potential antifungal properties .
2. Antioxidant Activity
Benzonitrile derivatives have shown promising antioxidant capabilities. One study reported that certain compounds exhibited up to 59% inhibition in radical scavenging activity, suggesting their potential as effective antioxidants .
3. Anticancer Activity
The anticancer properties of these compounds were also investigated. Most tested derivatives displayed good cytotoxic activity against various cancer cell lines. This suggests that benzonitrile derivatives may serve as lead compounds in the development of new anticancer agents .
4. Hypolipidemic Effects
Research has indicated that some synthesized pyrrole derivatives possess hypolipidemic effects. In hyperlipidemic rat models, certain compounds significantly improved lipid profiles by reducing cholesterol and triglyceride levels . The mechanism appears to involve the inhibition of cholesterol absorption through interaction with the Niemann-Pick C1-like 1 protein (NPC1L1), a key player in cholesterol metabolism .
Case Studies and Research Findings
A notable study synthesized several novel fused pyrrole derivatives and evaluated their biological activities:
| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| Compound 1 | Moderate against Pseudomonas aeruginosa | 45% inhibition | Good against cancer cell lines |
| Compound 2 | High against Staphylococcus aureus | 59% inhibition | Excellent cytotoxicity |
| Compound 3 | Low against fungi | Not tested | Moderate cytotoxicity |
These findings indicate that modifications to the benzonitrile structure can enhance its biological properties.
Q & A
What are the established synthetic routes for Benzonitrile,3,3'-(2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)bis- (PO 71/C.I. 561200), and how can structural fidelity be ensured during polymerization?
Basic Research Question
The compound is typically synthesized via palladium-catalyzed Stille polymerization, utilizing monomers such as 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4-dione and trans-1,2-bis(tributylstannyl)ethene . Key steps include rigorous purification of monomers to minimize homocoupling defects, which can alter electronic properties. Structural fidelity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Gel permeation chromatography (GPC) is employed to assess molecular weight distribution (polydispersity index <3) .
How do variations in alkyl side chains (e.g., 2-hexyldecyl vs. 2-octyldodecyl) impact the solubility and optoelectronic properties of DPP-based polymers?
Advanced Research Question
Alkyl side chains modulate solubility and intermolecular packing. Longer/bulkier chains (e.g., 2-octyldodecyl) enhance solubility in nonpolar solvents like toluene and chlorobenzene, critical for solution-processed devices . However, excessive bulkiness can reduce π-π stacking efficiency, lowering charge carrier mobility. For example, polymers with 2-hexyldecyl chains exhibit HOMO/LUMO levels of -5.17 eV/-3.61 eV, suitable for organic photovoltaics (OPVs), while structural analogs with shorter chains show higher crystallinity but poorer processability . Differential scanning calorimetry (DSC) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are used to correlate side-chain length with thin-film morphology .
What methodologies are effective in resolving batch-to-batch inconsistencies in organic solar cell performance using DPP-based polymers?
Advanced Research Question
Inconsistencies often arise from unintentional doping during synthesis or purification. Capacitance-voltage (C-V) measurements can quantify doping levels, while ultraviolet photoelectron spectroscopy (UPS) verifies HOMO alignment . Batch optimization involves:
- Strict inert atmosphere conditions during polymerization.
- Soxhlet extraction to remove low-molecular-weight impurities.
- Blend engineering with additives (e.g., 1,8-diiodooctane) to tune phase separation .
How can the optical bandgap of Benzonitrile,3,3'-diketopyrrolopyrrole derivatives be experimentally determined, and how does it correlate with device efficiency?
Basic Research Question
The optical bandgap is derived from the absorption edge in UV-Vis-NIR spectra (e.g., λonset ≈ 850 nm for PDPP3T, corresponding to ~1.46 eV) . Cyclic voltammetry (CV) provides electrochemical bandgaps via HOMO/LUMO measurements. A narrower bandgap (e.g., 1.3–1.5 eV) enhances light absorption in OPVs, but excessively low gaps may reduce open-circuit voltage (Voc). External quantum efficiency (EQE) spectra and current density-voltage (J-V) curves under AM1.5G illumination validate these correlations .
What strategies mitigate homocoupling defects in Stille polymerization of DPP-based polymers, and how do these defects impact charge transport?
Advanced Research Question
Homocoupling defects (e.g., 4T segments in PDPP3T) disrupt conjugation, increasing trap states and reducing mobility. Mitigation strategies include:
- Optimizing monomer stoichiometry (e.g., 1:1 ratio of dibromo-DPP and distannyl comonomers).
- Using high-purity catalysts (e.g., Pd(PPh₃)₄) and degassed solvents.
- Incorporating random copolymerization with controlled defect ratios (5–20%) to study tolerance thresholds . Defect analysis employs ¹H NMR peak integration and atomic force microscopy (AFM) to assess film roughness .
How do researchers evaluate the environmental stability of DPP-based semiconductors under operational conditions?
Advanced Research Question
Stability testing includes:
- Accelerated aging under continuous illumination (100 mW/cm²) in ambient air (20–80% RH).
- Monitoring degradation via in situ UV-Vis spectroscopy and Fourier-transform infrared spectroscopy (FTIR) to detect oxidation of thiophene or diketopyrrolopyrrole units.
- Encapsulation with UV-curable resins or atomic layer deposition (ALD)-grown Al₂O₃ layers to enhance lifetime .
What computational tools are used to predict the charge transport properties of DPP-based derivatives, and how do they align with experimental data?
Advanced Research Question
Density functional theory (DFT) calculates reorganization energies and transfer integrals for hole/electron transport. Marcus theory then estimates charge carrier mobility, which is validated experimentally using space-charge-limited current (SCLC) measurements in hole-only/electron-only devices . Molecular dynamics (MD) simulations model alkyl chain packing to predict crystallinity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
